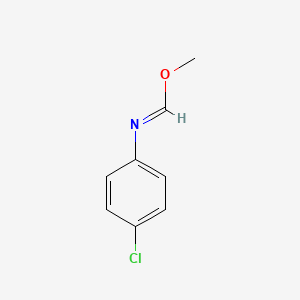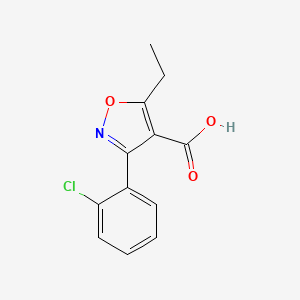
3-(2-Chlorophenyl)-5-ethylisoxazole-4-carboxylic acid
Vue d'ensemble
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include information about its physical appearance .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It would include the starting materials, reagents, and conditions for each step .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It would include the reactants, products, and conditions for each reaction .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, and stability. It may also include spectroscopic properties .Applications De Recherche Scientifique
Medicinal Chemistry and Biological Activities
In medicinal chemistry, derivatives of 3-(2-Chlorophenyl)-5-ethylisoxazole-4-carboxylic acid have been synthesized and evaluated for their biological activities. For example, studies have shown that certain organotin(IV) carboxylates, related in structure to the compound , exhibit significant antibacterial and antifungal properties, highlighting their potential as antimicrobial agents (Ali et al., 2002). Similarly, novel pyrazole and isoxazole-based heterocycles have been researched for their antiviral activity, particularly against Herpes simplex virus type-1 (HSV-1), with some derivatives reducing viral plaques significantly, suggesting their use in antiviral therapies (Dawood et al., 2011).
Organic Synthesis and Chemical Reactivity
The reactivity and synthesis of related isoxazole compounds have been extensively studied, providing insights into the chemical properties and synthesis pathways of isoxazole derivatives. For instance, the synthesis of 5-substituted isoxazole-4-carboxylic esters, aimed at developing methods for the biomimetic synthesis of α-cyclopiazonic acid, demonstrates the versatility of isoxazole derivatives in organic synthesis (Moorthie et al., 2007). Additionally, N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have been explored for their potential as nonlinear optical (NLO) materials, indicating the applicability of such compounds in materials science and optical applications (Chandrakantha et al., 2013).
Materials Science and Optical Applications
The optical properties of isoxazole derivatives make them candidates for applications in materials science, particularly in the development of optical limiting materials. Research into the nonlinear optical properties of these compounds reveals their potential in protective optics and the development of new materials for optical applications. The study of N-substituted derivatives, for example, has identified compounds with significant nonlinear optical properties, suitable for optical limiting applications, underscoring the utility of isoxazole derivatives in advanced materials research (Chandrakantha et al., 2013).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(2-chlorophenyl)-5-ethyl-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-2-9-10(12(15)16)11(14-17-9)7-5-3-4-6-8(7)13/h3-6H,2H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGZNDDUHHKCIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenyl)-5-ethylisoxazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(Prop-2-en-1-yl)amino]cinnoline-3-carboxylic acid](/img/structure/B1454557.png)
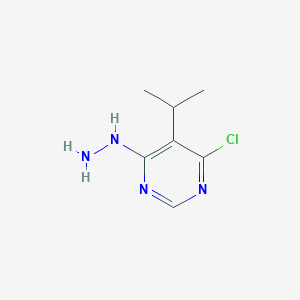
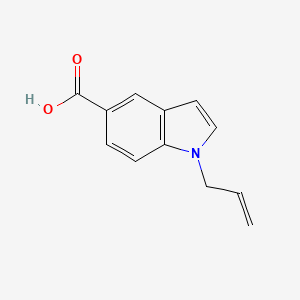
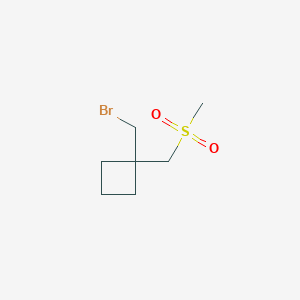

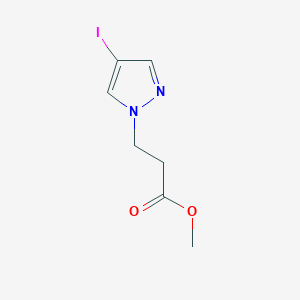
![2-(4-Methoxyphenyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1454565.png)
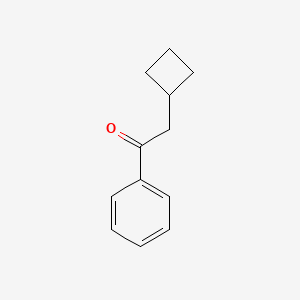
![4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine](/img/structure/B1454569.png)

![8-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1454571.png)
![2',5'-Dimethoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1454573.png)
![3-[(1S)-1-hydroxyethyl]benzonitrile](/img/structure/B1454575.png)
